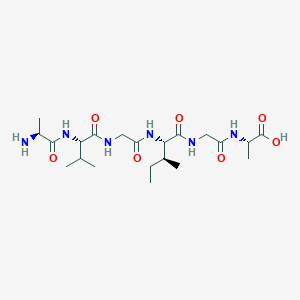
5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide, also known as MTCA, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. MTCA is a thiazole derivative that contains an amino group and a methylthio group, which makes it an important building block for the synthesis of various compounds.
作用机制
The mechanism of action of 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes or proteins in the body. For example, 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation.
生化和生理效应
5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial effects. 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide has also been shown to have antioxidant properties, which may help protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide in lab experiments is its relatively simple synthesis method. 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide is also readily available and relatively inexpensive. However, one limitation of using 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide in lab experiments is its low solubility in water, which may limit its use in certain applications.
未来方向
There are several future directions for research on 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide. One area of interest is the development of novel compounds based on the structure of 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide for use in medicinal chemistry. Another area of interest is the investigation of the potential use of 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide as a plant growth regulator. Additionally, further research is needed to fully understand the mechanism of action of 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide and its potential applications in various fields.
合成方法
5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide can be synthesized through various methods, including the reaction of 4-methylthio-2-oxothiazolidine-3-carboxylic acid with ammonia or hydrazine. Another method involves the reaction of 4-methylthio-2-oxothiazolidine-3-carboxylic acid with hydroxylamine hydrochloride followed by reduction with sodium borohydride.
科学研究应用
5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide has been investigated for its anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide has been studied for its potential use as a plant growth regulator. In material science, 5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide has been investigated for its use in the synthesis of novel materials.
属性
CAS 编号 |
52868-69-6 |
|---|---|
产品名称 |
5-Amino-2-(methylthio)-1,3-thiazole-4-carboxamide |
分子式 |
C5H7N3OS2 |
分子量 |
189.3 g/mol |
IUPAC 名称 |
5-amino-2-methylsulfanyl-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C5H7N3OS2/c1-10-5-8-2(3(6)9)4(7)11-5/h7H2,1H3,(H2,6,9) |
InChI 键 |
ZGYKQSVGGNYQKY-UHFFFAOYSA-N |
SMILES |
CSC1=NC(=C(S1)N)C(=O)N |
规范 SMILES |
CSC1=NC(=C(S1)N)C(=O)N |
其他 CAS 编号 |
52868-69-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B188781.png)


![2-Phenylimidazo[2,1-a]isoquinoline](/img/structure/B188784.png)





![N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B188797.png)
